molecular formula C19H20N2O2 B11116929 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole

2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11116929
M. Wt: 308.4 g/mol
InChI Key: JDHRJSOIQYTALD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, which is known for its diverse biological activities, coupled with a cyclopropyl group and a methoxyphenoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the attachment of the 4-methoxyphenoxyethyl group through an etherification reaction, using reagents such as sodium hydride and 4-methoxyphenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-efficiency purification techniques like crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole stands out due to its benzimidazole core, which is known for its broad spectrum of biological activities. The presence of the cyclopropyl group and the methoxyphenoxyethyl side chain further enhances its chemical stability and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C19H20N2O2/c1-22-15-8-10-16(11-9-15)23-13-12-21-18-5-3-2-4-17(18)20-19(21)14-6-7-14/h2-5,8-11,14H,6-7,12-13H2,1H3

InChI Key

JDHRJSOIQYTALD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC4

Origin of Product

United States

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